

Application Notes and Protocols for the Mass Spectrometry (MS) Analysis of Primeverin

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Compound of Interest

Compound Name: *Primeverin*

Cat. No.: B093055

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Introduction

Primeverin is a natural glycoside found in various plant species. Accurate and sensitive quantification of **Primeverin** is essential for phytochemical studies, quality control of herbal products, and pharmacokinetic evaluations in drug development. This document provides a comprehensive guide to the analysis of **Primeverin** using Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.

Quantitative Data Summary

The following table summarizes the predicted multiple reaction monitoring (MRM) transitions for the quantitative analysis of **Primeverin**. These values are based on the structure of **Primeverin** and typical fragmentation patterns observed for O-glycosides. Optimization of collision energies is specific to the instrument used.

Analyte	Precursor Ion (m/z) [M+H] ⁺	Product Ion (m/z)	Proposed Fragment	Dwell Time (ms)
Primeverin	477.16	315.10	[Aglycone+H] ⁺	100
Primeverin	477.16	163.06	[Xylose+H-H ₂ O] ⁺	100

Experimental Protocols

This section details the methodologies for sample preparation, liquid chromatography, and mass spectrometry for the analysis of **Primeverin**.

1. Sample Preparation from Plant Material

This protocol describes the extraction of **Primeverin** from a dried plant matrix (e.g., leaves, roots).

- Materials and Reagents:

- **Primeverin** analytical standard ($\geq 98\%$ purity)
- Methanol (LC-MS grade)
- Water (LC-MS grade)
- Formic acid (LC-MS grade)
- Syringe filters (0.22 μm , PTFE)

- Homogenizer or ultrasonic bath
- Centrifuge

- Procedure:

- Weigh 1 gram of finely ground and dried plant material.
- Add 10 mL of 80% methanol in water.
- Homogenize the mixture for 5 minutes or sonicate for 30 minutes.
- Centrifuge the extract at 10,000 rpm for 10 minutes.
- Collect the supernatant.
- Filter the supernatant through a 0.22 μm syringe filter into an LC vial.

- Prepare a calibration curve by spiking known concentrations of the **Primeverin** analytical standard into a blank matrix extract.

2. Liquid Chromatography (LC)

- Instrumentation: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
- Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 μ m).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Methanol with 0.1% formic acid.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μ L.
- Column Temperature: 40 °C.
- Gradient Elution:

Time (min)	% Mobile Phase B
0.0	10
10.0	90
12.0	90
12.1	10

| 15.0 | 10 |

3. Mass Spectrometry (MS)

- Instrumentation: Triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI), positive mode.

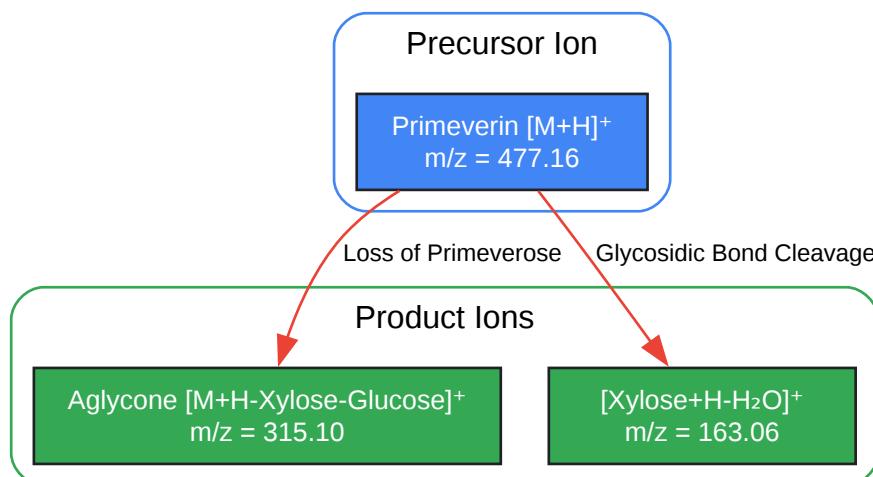
- Scan Type: Multiple Reaction Monitoring (MRM).
- Ion Source Parameters:
 - Capillary Voltage: 3.5 kV
 - Source Temperature: 150 °C
 - Desolvation Temperature: 400 °C
 - Desolvation Gas Flow: 800 L/hr
 - Cone Gas Flow: 50 L/hr

Visualizations



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Figure 1: Experimental workflow for the LC-MS/MS analysis of **Primeverin**.



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